2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine
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Overview
Description
2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core substituted with amino, chloro, and methyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine are Bcl2 anti-apoptotic protein and tyrosine kinase inhibitors , particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors . These proteins play crucial roles in cell survival and proliferation, making them important targets for anticancer therapies.
Mode of Action
This compound interacts with its targets by binding to them, thereby inhibiting their function . The molecular docking study showed promising binding affinities of the compound against Bcl2 anti-apoptotic protein . This interaction leads to changes in the cellular processes controlled by these targets.
Biochemical Pathways
The compound affects several biochemical pathways. It up-regulates P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells . These changes in gene expression lead to alterations in the downstream effects of these pathways, including cell cycle regulation and apoptosis.
Result of Action
The compound has been shown to have significant effects at the molecular and cellular levels. It increases the activity of Caspase 8 and BAX, while greatly decreasing the activity of Bcl2 . It also causes cell cycle arrest at the G1/S phase in MCF7 cells . Furthermore, it induces the apoptotic death of MCF7 cells .
Biochemical Analysis
Biochemical Properties
2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve transporters or binding proteins . This also includes any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step reactions. One common method includes the following steps :
Starting Material: The synthesis begins with diethyl malonate and allyl bromide.
Alkylation: Diethyl malonate undergoes α-alkylation with allyl bromide.
Cyclization: The alkylated product is then cyclized with amidine to form a six-membered bislactam ring.
Chlorination: The bislactam ring is chlorinated to introduce the chloro group at the 4-position.
Amination: Finally, the amino group is introduced at the 2-position through nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield . This method allows for rapid heating and uniform energy distribution, leading to shorter reaction times and higher product purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) are commonly used.
Electrophilic Substitution: Reagents like halogens and nitrating agents can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors and other therapeutic agents for cancer treatment
Biological Research: The compound is studied for its potential to induce apoptosis in cancer cells and its interactions with various molecular targets.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Chemical Biology: Researchers use it to study the structure-activity relationships of pyrrolo[2,3-D]pyrimidine derivatives.
Comparison with Similar Compounds
2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine can be compared with other pyrrolo[2,3-D]pyrimidine derivatives:
Properties
IUPAC Name |
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-3-2-4-5(8)11-7(9)12-6(4)10-3/h2H,1H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVHIBLXZDSJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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